N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide
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Overview
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a diethylamino group, a methylpyrimidinyl group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 6-methylpyrimidine ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction, where a suitable diethylamine derivative reacts with the pyrimidine ring.
Coupling with Phenylbutanamide: The final step involves coupling the diethylamino-methylpyrimidine intermediate with phenylbutanamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using diethylamine in an aprotic solvent like DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenylbutanamide derivatives.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Shares the diethylamino and phenyl groups but differs in the core structure.
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide: Similar in structure but contains a naphthalene ring instead of a phenylbutanamide moiety.
Uniqueness
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylbutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H31N5O |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenylbutanamide |
InChI |
InChI=1S/C25H31N5O/c1-5-22(19-11-9-8-10-12-19)24(31)27-20-13-15-21(16-14-20)28-25-26-18(4)17-23(29-25)30(6-2)7-3/h8-17,22H,5-7H2,1-4H3,(H,27,31)(H,26,28,29) |
InChI Key |
DKWXTAUVJBAIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(CC)CC)C |
Origin of Product |
United States |
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